REACTION_CXSMILES
|
[I:1][C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([O:12][CH3:13])[N:5]=[CH:4][CH:3]=1.[OH-].[Na+]>CO>[I:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([O:12][CH3:13])[N:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=NC(=C1C(=O)OC)OC
|
Name
|
|
Quantity
|
136 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
136 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to evaporate the methanol
|
Type
|
WASH
|
Details
|
the remaining aqueous solution was washed twice with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=NC(=C1C(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |